molecular formula C20H24ClN3O3S2 B4711218 4-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperazinecarbothioamide

4-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperazinecarbothioamide

Cat. No. B4711218
M. Wt: 454.0 g/mol
InChI Key: DALNNBASMHYZHN-UHFFFAOYSA-N
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Description

Chemical compounds involving sulfonyl, methoxyphenyl, piperazine, and carbothioamide groups are of significant interest due to their potential therapeutic applications and diverse biological activities. These compounds are synthesized through various chemical reactions, aiming to explore their pharmacological profiles and structural affinities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes. For example, a linear bi-step approach was used to synthesize a series of compounds with inhibitory activity against α-glucosidase enzyme, indicating the complexity and precision required in chemical synthesis (Muhammad Athar Abbasi et al., 2019).

Molecular Structure Analysis

Structural modifications, such as changes to the amide bond or the alkyl chain, can significantly affect the binding affinity and selectivity of compounds to receptors. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective ligand, show how structural changes impact receptor affinity (R. Perrone et al., 2000).

Chemical Reactions and Properties

Chemical reactions such as nucleophilic aromatic substitution play a critical role in the synthesis of these compounds. For example, microwave-assisted synthesis techniques have been utilized for rapid compound generation, showcasing the chemical reactivity and synthesis advancements in this field (Alfred L Williams et al., 2010).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S2/c1-27-18-6-2-16(3-7-18)10-11-22-20(28)23-12-14-24(15-13-23)29(25,26)19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALNNBASMHYZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperazinecarbothioamide
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4-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperazinecarbothioamide
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4-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperazinecarbothioamide
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4-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperazinecarbothioamide
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4-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperazinecarbothioamide
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4-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperazinecarbothioamide

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